![molecular formula C19H23NO4 B14409492 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 85078-28-0](/img/structure/B14409492.png)
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-ethoxy-4-(4-propoxyphenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy and propoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethoxy-4-[2-amino-1-(4-propoxyphenyl)ethyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, making it less complex and potentially less versatile in applications.
1-Ethoxy-4-methylbenzene: Contains a methyl group instead of the nitro and propoxyphenyl groups, resulting in different chemical properties and reactivity.
1-Ethoxy-2-nitrobenzene:
Uniqueness
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85078-28-0 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H23NO4/c1-3-13-24-18-11-7-16(8-12-18)19(14-20(21)22)15-5-9-17(10-6-15)23-4-2/h5-12,19H,3-4,13-14H2,1-2H3 |
InChI Key |
KXMTYDLYAOOSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


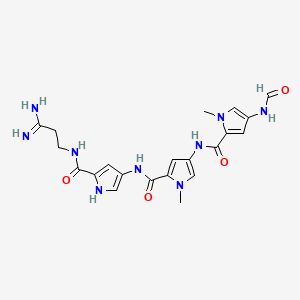
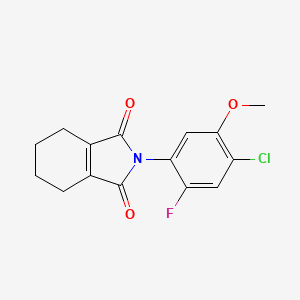
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
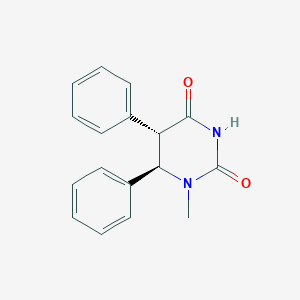
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
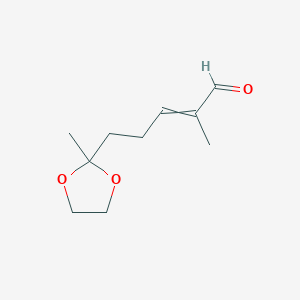
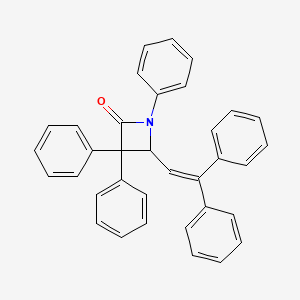
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
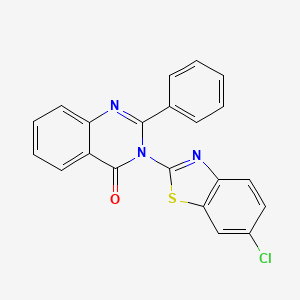
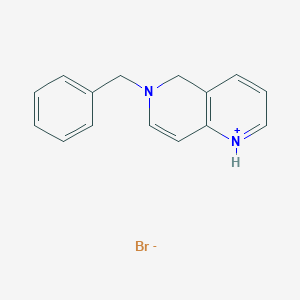

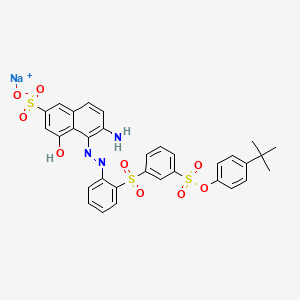
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
